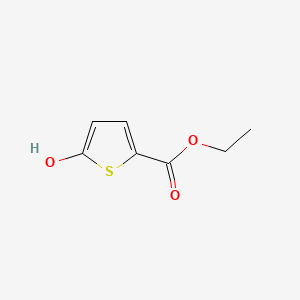
1-Amino-1-(2-hydroxyphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-1-(2-hydroxyphenyl)propan-2-OL is an organic compound with the molecular formula C9H13NO2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is an amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Amino-1-(2-hydroxyphenyl)propan-2-OL can be synthesized through several methods. One common method involves the reaction of 2-hydroxyacetophenone with nitromethane in the presence of a base to form a nitro alcohol intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol.
Another method involves the reaction of 2-hydroxybenzaldehyde with nitroethane under basic conditions to form a nitro alcohol, which is subsequently reduced to the amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The nitro alcohol intermediate is typically produced in bulk and then subjected to catalytic hydrogenation using palladium or platinum catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Amino-1-(2-hydroxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group in the intermediate can be reduced to an amino group using hydrogenation or other reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted amino alcohols and derivatives.
科学的研究の応用
1-Amino-1-(2-hydroxyphenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1-Amino-1-(2-hydroxyphenyl)propan-2-OL involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may act as an enzyme inhibitor or activator, depending on the specific target and context.
類似化合物との比較
1-Amino-1-(2-hydroxyphenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-2-propanol: A simpler amino alcohol with similar functional groups but lacking the aromatic ring.
2-Amino-1-phenylethanol: Another amino alcohol with an aromatic ring, but with a different carbon chain structure.
1-Amino-1-phenylpropan-2-OL: A compound with a similar structure but with different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups and chiral nature, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
2-(1-amino-2-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3 |
InChIキー |
JXKFVSLCCUBGIK-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC=CC=C1O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13039701.png)


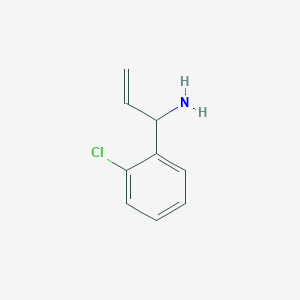
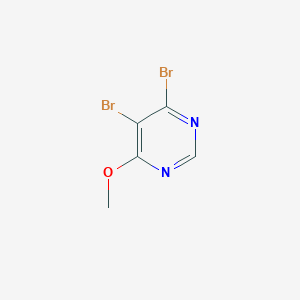
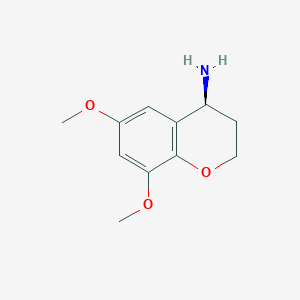

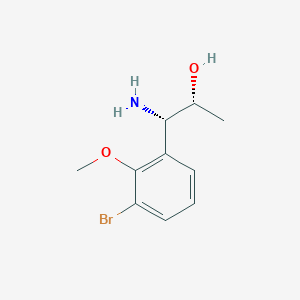

![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)

![Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate](/img/structure/B13039772.png)
